Jingsongling
Overview
Description
It is primarily used as a sedative, analgesic, and skeletal muscle relaxant in veterinary medicine . This compound has been synthesized and utilized in China for its potent effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Jingsongling involves the reaction of 2,6-dimethylaniline with 2-chloroacetyl chloride to form an intermediate, which is then cyclized with thiourea to produce the final product . The reaction conditions typically include:
Temperature: The reactions are carried out at room temperature.
Solvent: Common solvents used include ethanol or methanol.
Catalysts: No specific catalysts are required for these reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to handle the bulk quantities of reactants.
Purification: The product is purified using crystallization or distillation techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Jingsongling undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Produces sulfoxides and sulfones.
Reduction: Yields the amine form of the compound.
Substitution: Results in various substituted thiazole derivatives.
Scientific Research Applications
Jingsongling has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in studies involving neurotransmitter pathways and receptor binding.
Medicine: Investigated for its potential use in pain management and anesthesia.
Industry: Utilized in the development of new pharmaceuticals and veterinary drugs.
Mechanism of Action
Jingsongling exerts its effects primarily through interaction with alpha-2 adrenergic receptors in the central nervous system . This interaction leads to:
Sedation: By inhibiting the release of norepinephrine, it induces a calming effect.
Analgesia: Reduces pain perception by modulating pain pathways.
Muscle Relaxation: Relaxes skeletal muscles by inhibiting motor neuron activity.
Comparison with Similar Compounds
Similar Compounds
Xylazine: Another alpha-2 adrenergic agonist used in veterinary medicine.
Medetomidine: A more potent alpha-2 adrenergic agonist with similar sedative and analgesic properties.
Dexmedetomidine: An enantiomer of medetomidine with higher selectivity for alpha-2 receptors.
Uniqueness
Jingsongling is unique due to its specific chemical structure, which provides a distinct pharmacokinetic profile. It has a longer duration of action compared to xylazine and exhibits fewer side effects .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-8-4-3-5-9(2)10(8)13-11-12-6-7-14-11/h3-5H,6-7H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUXBNSRYHXDBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NCCS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179973 | |
Record name | Jingsongling | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25332-05-2 | |
Record name | N-(2,6-Dimethylphenyl)-4,5-dihydro-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25332-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Jingsongling | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025332052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Jingsongling | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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